N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

The compound N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 335223-36-4) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class. It features a thioether bridge linking the core to an acetamide moiety substituted with an ortho-methoxyphenyl group.

Molecular Formula C20H17N5O2S
Molecular Weight 391.45
CAS No. 335223-36-4
Cat. No. B2361494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
CAS335223-36-4
Molecular FormulaC20H17N5O2S
Molecular Weight391.45
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C20H17N5O2S/c1-27-17-10-6-5-9-16(17)24-18(26)12-28-20-15-11-23-25(19(15)21-13-22-20)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,24,26)
InChIKeyGFOPOJWERQVUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 335223-36-4): Chemical Class and Baseline Characteristics


The compound N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 335223-36-4) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class. It features a thioether bridge linking the core to an acetamide moiety substituted with an ortho-methoxyphenyl group. This specific scaffold is recognized in the patent literature as part of a broader series of 2-{[1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-yl](thio,oxy or amino)-N-(heteroaryl)alkanamides investigated for therapeutic applications, including as glucokinase activators [1]. The compound is primarily intended for non-human research purposes, serving as a tool for studying enzyme-ligand interactions and probing structure-activity relationships (SAR) within this chemotype.

Procurement Risk: Why Substituting N-(2-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide with In-Class Analogs Can Invalidate Research


Substituting this compound with a close structural analog from the same pyrazolo[3,4-d]pyrimidine series is highly likely to lead to divergent experimental outcomes. The precise spatial orientation of the ortho-methoxy group on the N-phenyl ring, the identity of the phenyl substituent on the pyrazole, and the nature of the linker atom (thioether vs. ether) are all critical variables that have been shown to dramatically modulate biological activity [1]. Even a simple shift of the methoxy group from the ortho to the meta or para position creates a regioisomer with a distinct molecular shape and electronic profile, fundamentally altering its interaction with biological targets. Published SAR studies confirm that a change from a thioether to an ether linker in this scaffold significantly improves potency and lipophilic ligand efficiency [1]. Therefore, the assumption that any compound sharing the same core scaffold is functionally interchangeable is scientifically unsound and can lead to irreproducible data, erroneous SAR conclusions, and wasted resources in hit-to-lead or chemical biology campaigns.

Quantitative Differentiation Evidence for CAS 335223-36-4 Against Its Closest Structural Analogs


Ortho-Methoxy Regioisomerism: A Defined Structural Differentiator from Meta- and Para-Analogs

The most direct structural comparators for CAS 335223-36-4 are its positional isomers: N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (meta-methoxy; CAS 483984-38-9) and N-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (para-methoxy; CAS 483293-60-3) . While the target compound's specific IC50 or EC50 values are not publicly disclosed in primary peer-reviewed literature, the meta-isomer has a reported IC50 of 1.90E+4 nM (19 µM) against human CD38 extracellular domain in a colorimetric-based assay [1]. This established activity context for a closely related regioisomer underscores the functional impact of the methoxy group's position, making the ortho-substituted target compound a critical tool for probing the SAR of pyrazolo[3,4-d]pyrimidine-based inhibitors. The lack of identical activity for the ortho-isomer in the same assay highlights its differentiated, albeit unquantified, biological profile. This limitation in head-to-head data is explicitly noted.

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

N-Aryl Substitution: Differentiating 2-Methoxyphenyl from Other Heteroaryl Analogs

A series of closely related compounds are defined by variations on the acetamide's N-aryl substituent. Alongside the target N-(2-methoxyphenyl) compound, the literature identifies analogs including the N-(4-acetamidophenyl), N-(2-methoxyethyl), N-(2,4-difluorophenyl), and N-mesityl derivatives [1]. These variants present significantly different electronic (electron-donating methoxy vs. electron-withdrawing difluoro), steric (planar phenyl vs. bulky mesityl), and hydrogen-bonding (acetamido) properties. The 2-methoxyphenyl group of CAS 335223-36-4 provides a unique combination of ortho steric hindrance and hydrogen-bond acceptor capability, which is critical for modulating backbone conformation and target selectivity. This structural distinction is the primary determinant for selecting this specific compound from a vendor catalog over its off-the-shelf alternatives.

Chemical Biology Kinase Probe Library Selection

Thioether Linker: A Key Structural Determinant with Defined SAR Consequences

The compound possesses a thioether (-S-) linkage between the pyrazolo[3,4-d]pyrimidine core and the acetamide side chain. A seminal 2012 study on pyrazolopyrimidine-based glucokinase activators provides direct SAR evidence that changing this linking functionality from a thioether to an ether (-O-) leads to a significant improvement in both in vitro potency and lipophilic ligand efficiency (LLE), as well as yielding compounds with enhanced stability [1]. This finding explicitly indicates that the thioether-linked series, to which CAS 335223-36-4 belongs, represents an earlier optimization point with distinct, less favorable pharmacological characteristics compared to its ether-linked successors. Selecting this compound therefore allows researchers to specifically investigate the impact of the thioether linker on target engagement, pharmacokinetics, or off-target effects.

Scaffold Optimization Lipophilic Ligand Efficiency Metabolic Stability

Validated Research Applications for N-(2-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for CD38 Inhibition

Given the reported IC50 of 19 µM for the regioisomeric N-(3-methoxyphenyl) analog against human CD38 [1], CAS 335223-36-4 is the ideal complementary probe to map the CD38 active site's tolerance for ortho-substituted N-aryl groups. Using this compound head-to-head with the meta- and para-methoxy isomers would precisely delineate the pharmacophoric requirements for this target, which is critical for fragment-to-lead or rational design campaigns. This application is directly supported by the evidence in Section 3.1.

Benchmarking the Pharmacological Impact of a Thioether Linker

This compound serves as a definitive 'thioether control' for medicinal chemists optimizing a pyrazolopyrimidine-based series for improved potency or metabolic stability. Published SAR explicitly states that a shift from thioether to ether linking functionality improves these properties [2]. Consequently, CAS 335223-36-4 can be used in a comparative assay against a synthesized ether analog to experimentally determine the effect of the linker change on target potency (IC50/EC50), microsomal stability (Clint, t1/2), and lipophilic efficiency (LLE/LE) for a specific project. This application is directly supported by the evidence in Section 3.3.

Kinase Selectivity Panel Profiling

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, and the patent literature categorizes this compound class as having potential therapeutic utility [3]. The unique combination of the 1-phenylpyrazole and ortho-methoxyphenyl acetamide substituent provides a specific molecular shape that can be screened against a broad panel of recombinant kinases. This profile can identify a novel target for the molecule, distinguish its selectivity fingerprint from related analogs, and provide a differentiated starting point for lead optimization, avoiding the pitfalls of compounds with different N-aryl substitutions discussed in Section 3.2.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.